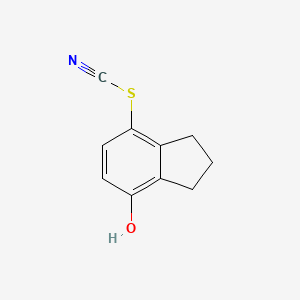
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol is an organic compound characterized by the presence of a thiocyanato group (-SCN) attached to an indan-4-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the electrophilic thiocyanation of indan-4-ol using thiocyanogen (SCN)_2 or a combination of thiocyanate salts (e.g., potassium thiocyanate) and an oxidizing agent (e.g., hydrogen peroxide) under controlled conditions .
Industrial Production Methods: Industrial production of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol may involve large-scale thiocyanation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidants and catalysts is also explored to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanato group can yield thiol derivatives.
Substitution: The thiocyanato group can be substituted by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. These interactions can result in antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
- 7-Thiocyanato-indan-4-amine
- 7-Thiocyanato-indan-4-thiol
- 7-Thiocyanato-indan-4-carboxylic acid
Comparison: Compared to its analogs, 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and solubility.
Eigenschaften
CAS-Nummer |
600176-67-8 |
|---|---|
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
(7-hydroxy-2,3-dihydro-1H-inden-4-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c11-6-13-10-5-4-9(12)7-2-1-3-8(7)10/h4-5,12H,1-3H2 |
InChI-Schlüssel |
RXAOSYYRENLMBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2C1)SC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



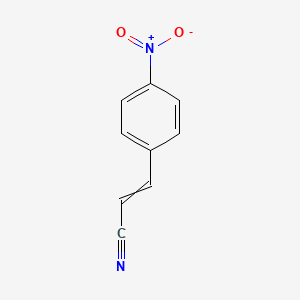
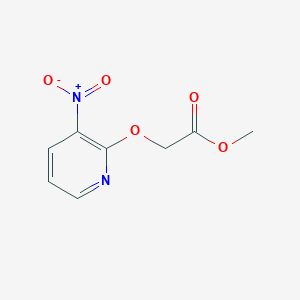
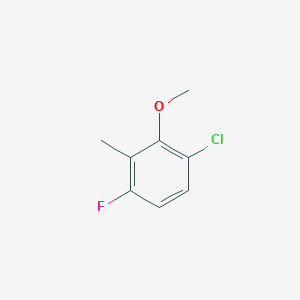

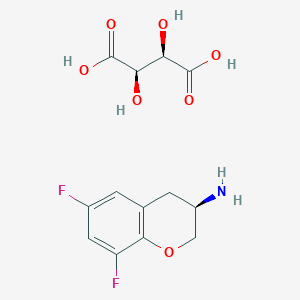
![2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8787946.png)
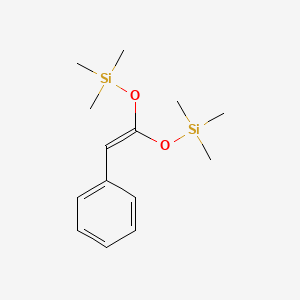
![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)
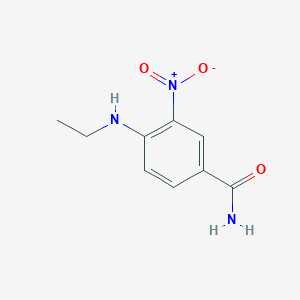
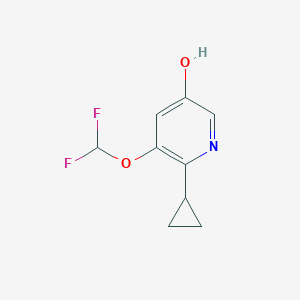
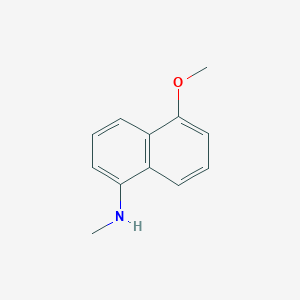
![(1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B8787976.png)

